molecular formula C8H8BrNO3 B1521084 1-(5-Bromo-2-nitrophenyl)ethanol CAS No. 1020575-89-6

1-(5-Bromo-2-nitrophenyl)ethanol

Cat. No. B1521084
M. Wt: 246.06 g/mol
InChI Key: QVXFCFXDPDWGNG-UHFFFAOYSA-N
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Patent
US08034747B2

Procedure details

In an ice bath, about 10 mmols of 3-acetyl-4-nitro-bromobenzene was put into a 100 mL two-neck round flask, dissolved in about 30 mL solvent ether, and sodium borohydride was gradually added. The solution was stirred at room temperature for about 2 hours. After confirming reaction completion using TLC, reaction was completed by using about 5 mL water. The precipitate was filtered, and the filtered solution was washed twice with sodium chloride solution (about 30 mL). Then the washed solution was dried with sodium sulfate anhydride, and distilled under reduced pressure. Then, 1-(5-bromo-2-nitrophenyl)ethanol was obtained in a form of about 71% yellow oil using silica gel column chromatography (Hexane/EtOAc=2/1).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([Br:13])[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])(=[O:3])[CH3:2].[BH4-].[Na+].O>CCOCC>[Br:13][C:6]1[CH:7]=[CH:8][C:9]([N+:10]([O-:12])=[O:11])=[C:4]([CH:1]([OH:3])[CH3:2])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1[N+](=O)[O-])Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
TLC, reaction
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the filtered solution was washed twice with sodium chloride solution (about 30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the washed solution was dried with sodium sulfate anhydride
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)O)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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